molecular formula C5H8O4S B6598447 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione CAS No. 5927-70-8

4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione

Cat. No.: B6598447
CAS No.: 5927-70-8
M. Wt: 164.18 g/mol
InChI Key: UURBFMNWNPKPLM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione is a chemical compound with the molecular formula C₅H₈O₄S and a molecular weight of 164.18 g/mol . It is also known by its CAS number 5927-70-8 . This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source and an oxidizing agent . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiolane derivatives .

Scientific Research Applications

4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione include:

  • 4,4-Dimethyl-1,2-oxathiolan-5-one 2,2-dioxide
  • 4,4-Dimethyl-1,2-oxathiolane-2,2-dioxide

Uniqueness

What sets this compound apart from similar compounds is its specific ring structure and the presence of both sulfur and oxygen atoms in the ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4,4-dimethyl-2,2-dioxooxathiolan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-5(2)3-10(7,8)9-4(5)6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURBFMNWNPKPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00787187
Record name 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-70-8
Record name 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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